N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-18-10-4-2-3-5-11(10)19(16,17)14-8-9-15-12-6-7-13-15/h2-7,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYUVYJQDFRPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves the following steps:
Preparation of 2H-1,2,3-triazole:
Attachment of the Ethyl Group: The ethyl group can be introduced through nucleophilic substitution reactions.
Introduction of the Methoxybenzenesulfonamide Group: This involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution Reactions: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Amines, reduced derivatives.
Substitution Products: Various triazole derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties. Biology: It has been studied for its antimicrobial and antioxidant properties, making it a potential candidate for developing new drugs. Medicine: Sulfonamides, including this compound, are used in the treatment of bacterial infections due to their ability to inhibit bacterial growth. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide exerts its effects involves the inhibition of bacterial enzymes, particularly those involved in the synthesis of folic acid. By inhibiting these enzymes, the compound prevents bacteria from producing essential components for their growth and replication.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Targets enzymes involved in the folic acid synthesis pathway.
Pathways: Inhibits the dihydropteroate synthase and dihydrofolate reductase enzymes, which are crucial for bacterial growth.
Comparison with Similar Compounds
N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide ()
- Structure : Contains a benzenesulfonamide core substituted with an ethyl group and a 2-methoxyphenyl group.
- Key Differences : Lacks the triazole ring present in the target compound. The ethyl group is directly attached to the sulfonamide nitrogen.
- Relevance : Demonstrates that sulfonamides with methoxy substituents are often explored for biological activity, such as antimicrobial or receptor-modulating effects. The absence of the triazole may reduce polarity compared to the target compound .
N-(3-Methoxybenzoyl)-2-Methylbenzenesulfonamide ()
- Structure : Features a 3-methoxybenzoyl group linked to a 2-methylbenzenesulfonamide.
- Key Differences : Replaces the triazolylethyl chain with a methylbenzenesulfonamide group. The methoxy group is at the 3-position instead of the 2-position.
- Relevance : Highlights the impact of methoxy positioning on molecular conformation and crystallographic packing. The 2-methoxy group in the target compound may enhance steric hindrance near the sulfonamide group .
Compound 56 ()
- Structure : Contains a triazolylbenzamide scaffold with methoxy and sulfonamide groups.
- Key Differences : The triazole is part of a benzamide structure rather than an ethyl linker.
- Relevance: Suggests that triazole rings are strategically incorporated into bioactive molecules for hydrogen bonding or π-π interactions.
Physicochemical Properties
- Polarity : The triazole ring in the target compound increases polarity compared to purely aromatic substituents (e.g., ethyl or methyl groups in and ). This may enhance solubility in polar solvents but reduce membrane permeability .
- Crystallography : Structural analogs (e.g., ) were resolved using SHELX software, suggesting similar methods could determine the target compound’s crystal structure .
Data Table: Comparative Analysis
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide is a compound that incorporates a 1,2,3-triazole moiety, known for its diverse biological activities. The triazole ring has been extensively studied for its potential in medicinal chemistry due to its ability to interact with various biological targets. This article will delve into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
The 1,2,3-triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing this moiety can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 10 µM |
| Triazole B | Escherichia coli | 15 µM |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study evaluating a series of triazole derivatives found that some exhibited significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative activity of triazole derivatives:
- Compound 9 showed an IC50 value of 1.1 µM against MCF-7 cells.
- Compound 10 displayed an IC50 value of 2.6 µM against HCT-116 cells.
These compounds demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimalarial Activity
The antimalarial potential of triazole-containing compounds has also been explored. In vitro studies using Plasmodium falciparum have shown that certain triazole derivatives can inhibit parasite growth effectively.
| Compound | Strain Tested | IC50 (µM) |
|---|---|---|
| Compound 8 | P. falciparum W2 | 0.8 |
| Compound 11 | P. berghei ANKA | <5 |
These findings suggest that the compounds may disrupt critical metabolic processes within the malaria parasite.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of neurotransmitters.
- DNA Interaction : Some triazole derivatives have shown the ability to intercalate DNA, disrupting replication and transcription processes in cancer cells.
- Membrane Disruption : These compounds can alter membrane integrity in bacteria and parasites, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
